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molecular formula C12H26OS B1664070 Ethanol, 2-decylthio- CAS No. 41891-88-7

Ethanol, 2-decylthio-

Cat. No. B1664070
M. Wt: 218.4 g/mol
InChI Key: MWVYOMQTCFCPHY-UHFFFAOYSA-N
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Patent
US08541375B2

Procedure details

Under nitrogen, to a suspension of potassium carbonate (27 g, 200 mmol) in acetone (100 ml) was added decyl bromide (10 ml, 50 mmol) and mercaptoethanol (4.4 ml, 63 mmol). The suspension was stirred at room temperature for 2 days, then partitioned between water and 80% hexane/ethyl acetate. The organic phase was washed with 2N sodium hydroxide, dried over magnesium sulfate, and the volatiles removed under vacuum to give 2-(decylthio)ethanol (10.2 g, 47 mmol) as a colorless liquid that was used without further purification.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
mercaptoethanol
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[CH2:7](Br)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[SH:18][CH:19](O)C>CC(C)=O>[CH2:7]([S:18][CH2:19][CH2:1][OH:4])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCCCCCCCC)Br
Name
mercaptoethanol
Quantity
4.4 mL
Type
reactant
Smiles
SC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water and 80% hexane/ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 2N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the volatiles removed under vacuum

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(CCCCCCCCC)SCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47 mmol
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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